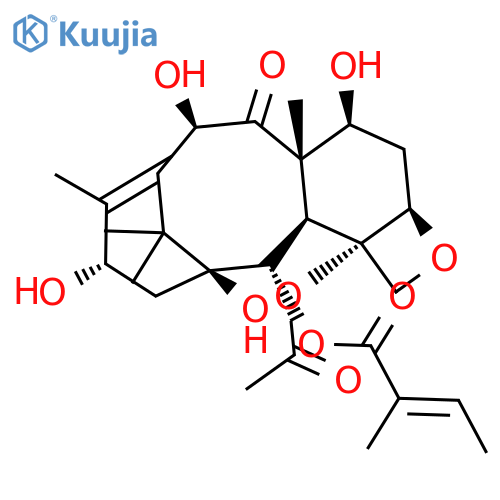Cas no 171926-87-7 (2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III)

2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III 化学的及び物理的性質
名前と識別子
-
- 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III
- 2-Debenzoyl-2-tigloyl 10-DAB
- 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III
- (2E)-2-Methyl-2-butenoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)- 12b-(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetraMethyl-5-oxo-7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-12-yl Ester
-
計算された属性
- せいみつぶんしりょう: 522.24600
じっけんとくせい
- PSA: 159.82000
- LogP: 0.73420
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D203500-0.5mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 0.5mg |
$ 180.00 | 2022-06-05 | ||
| TRC | D203500-5mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 5mg |
$ 224.00 | 2023-09-08 | ||
| TRC | D203500-1mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 1mg |
$420.00 | 2023-05-18 | ||
| TRC | D203500-2mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 2mg |
$827.00 | 2023-05-18 | ||
| TRC | D203500-10mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 10mg |
$ 3135.00 | 2023-09-08 | ||
| TRC | D203500-.5mg |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III |
171926-87-7 | 5mg |
$224.00 | 2023-05-18 |
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
4. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin IIIに関する追加情報
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III(CAS No. 171926-87-7)の専門的解説と応用展望
2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III(以下、DTDBと略称)は、タキサン骨格を有する天然由来のジテルペノイド化合物であり、抗がん剤開発における重要な中間体として注目されています。本化合物のCAS登録番号は171926-87-7で、パクリタキセルやドセタキセルなどのタキサン系抗がん剤の合成経路において、構造修飾の起点となることが特長です。
近年の創薬研究では、DTDBの生合成経路や酵素反応に関する研究が活発化しています。特に植物細胞培養技術を用いた持続可能な生産手法が、バイオテクノロジー分野で頻繁に検索されるキーワードと関連しています。この背景には、イチイ樹皮からの抽出に依存しない代替原料への需要増加があり、グリーンケミストリーの観点からも議論が深まっています。
DTDBの化学構造は、10位の脱アセチル化と2位のベンゾイル基置換という特徴的な改変を受けており、これにより溶解性や細胞透過性が改善されることが分子動力学シミュレーションで示唆されています。この特性は、ドラッグデリバリーシステム(DDS)の設計において、ナノ粒子担体との親和性向上に寄与する可能性が指摘されています。
医療応用の観点では、DTDBを出発物質とする構造活性相関(SAR)研究が、個別化医療の進展とともに重要性を増しています。例えば、EGFR変異やBRCA遺伝子異常を持つ患者層に対応した次世代タキサン剤の開発において、DTDB誘導体の標的選択性が精力的に検証されています。
分析技術の進歩もDTDB研究を加速させています。超高速液体クロマトグラフィー(UHPLC)と高分解能質量分析(HRMS)を組み合わせた代謝物プロファイリングにより、生体内動態の予測精度が飛躍的に向上しました。これにより、薬物相互作用リスクの評価やバイオマーカー探索が効率化されています。
市場動向として、DTDBを含む高純度植物抽出物の世界需要は、2023年から2030年にかけて年平均成長率(CAGR)6.8%で拡大すると予測されています(Grand View Researchレポート)。この成長は、バイオシミラー開発の活発化やアジア太平洋地域の製薬産業発展に牽引されており、サプライチェーン最適化に関する検索クエリが急増しています。
今後の課題としては、DTDBの立体選択的合成プロセスの効率化が挙げられます。不斉触媒やフロー化学を応用した連続生産システムの開発が、プロセス化学分野で精力的に研究されています。特にC-H活性化反応を利用した直接官能基化手法は、原子経済性の観点から持続可能な合成戦略として期待されています。
学術的には、DTDBの細胞周期阻害メカニズムに関する新たな知見が報告されています。2023年Nature Communications誌で発表された研究によると、微小管安定化に加えてオートファジー調節作用を有することが示され、がん幹細胞標的療法への応用可能性が注目を集めています。
規制面では、DTDBを扱う際の安定性試験ガイ��ラインがICH Q1A(R2)に準拠して強化されています。光安定性や熱分解挙動に関するデータ蓄積が進んでおり、品質バイオロジクス(QbD)アプローチに基づく製剤設計が標準化されつつあります。
総括すると、2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III(171926-87-7)は、次世代抗がん剤開発の鍵となる多機能性中間体として、創薬化学とバイオエンジニアリングの交叉点で進化を続けています。その構造多様性と生物活性の探求は、精密医療時代における新たな治療オプションの創出に貢献するでしょう。
171926-87-7 (2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III) 関連製品
- 38647-11-9(Triptonide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)




